
6-Bromocyclohex-4-ene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromocyclohex-4-ene-1,2,3-triol, also known as this compound, is a useful research compound. Its molecular formula is C6H9BrO3 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Cyclohexenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Cyclohexa-1,2,4-triene Intermediate : A study demonstrated the preparation of 1-Bromocyclohexa-1,4-diene via elimination of hydrogen bromide, leading to the synthesis of tetrahydroepoxynaphthalenes. This process highlights the reactive intermediacy of cyclohexa-1,2,4-triene, showcasing a pathway for synthesizing complex naphthalene derivatives (Christl & Groetsch, 2000).
- Microwave-Assisted Cyclization : Aryl 2-bromocyclohex-1-enecarboxylates were cyclized using microwave irradiation to yield benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a method for constructing complex cyclic structures under mildly basic conditions (Dao et al., 2018).
- Negative Dielectric Molecules : Research focused on the synthesis of negative dielectric molecules containing a tetrafluorocyclohexa-1,3-diene moiety for flat LC display device applications, revealing the importance of fluorinated cyclohexene derivatives in material science (Yamada et al., 2017).
Chemical Transformations
- Ring-Opening Reactions : The study on the ring-opening reactions of cyclohexene derivatives with AcBr and AcCl provided new methods for preparing haloconduritols, highlighting versatile methodologies for accessing functionalized cyclohexene triols (Baran et al., 2004).
- Oxidation of Diketones : Oxidation reactions of 1,3-cyclohexanediones demonstrated the formation of 5-ene-1,2,4-triones, expanding the toolbox for synthesizing ene-triketones, which serve as valuable synthons in organic synthesis (Eddy et al., 2012).
Applications in Material Science and Organic Synthesis
- Liquid Crystalline Cyclohexene Derivatives : The synthesis of new liquid crystalline cyclohexene and cyclohexane derivatives from 3,6-disubstituted cyclohex-2-enones indicates the application of these compounds in creating materials with specific optical properties (Bezborodov et al., 2002).
- Corrosion Inhibitors : A study on 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles demonstrated their efficacy as corrosion inhibitors for mild steel in 1 M HCl, showcasing the practical applications of cyclohexene derivatives in industrial settings (Verma et al., 2015).
Mécanisme D'action
Mode of Action
It’s known that brominated compounds often interact with their targets through covalent bonding, which can lead to significant changes in the target’s function .
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can significantly alter biochemical pathways .
Pharmacokinetics
Its physical and chemical properties such as melting point (115-118ºc), boiling point (2916ºC at 760 mmHg), and water solubility can influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromocyclohex-4-ene-1,2,3-triol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Orientations Futures
Propriétés
IUPAC Name |
6-bromocyclohex-4-ene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCAFEYLYXXTPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962154 |
Source


|
| Record name | 6-Bromocyclohex-4-ene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-74-4 |
Source


|
| Record name | 6-Bromoconduritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromocyclohex-4-ene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
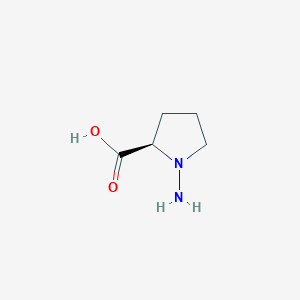
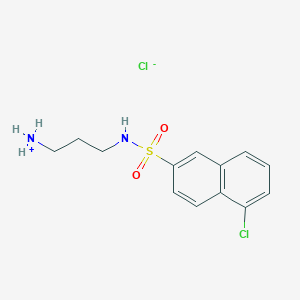

![2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE](/img/structure/B43413.png)
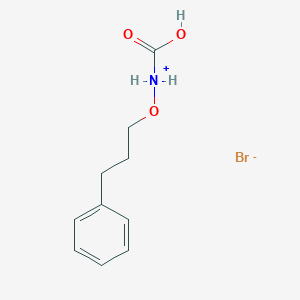

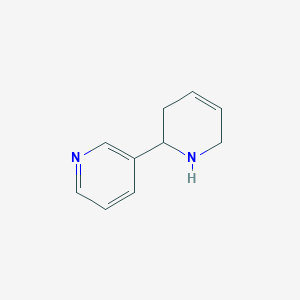
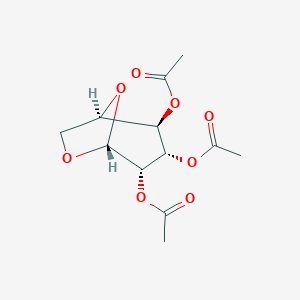
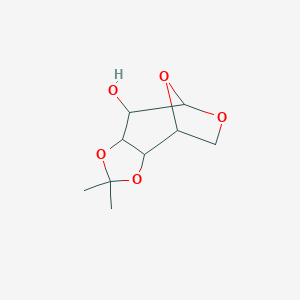


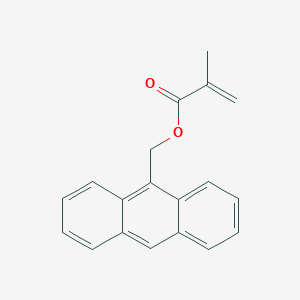
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
